(S)-3-hydroxyhexacosanoyl-CoA

Peroxisomal beta-oxidation Enzyme stereospecificity EHHADH

Non-stereospecific or short-chain 3-hydroxyacyl-CoA analogs yield non-reproducible kinetic data in peroxisomal β-oxidation studies due to chain-length and stereochemical mismatch at EHHADH. • Authentic (S)-enantiomer, C26:0 chain-the exact substrate for EHHADH dehydrogenase (NAD⁺-dependent), enabling accurate Km, Vmax & modulator screening. • Essential for reconstituting the complete VLCFA β-oxidation spiral; also applicable to ACOT2 substrate specificity & VLCAD binding-pocket studies. • Supplied as powder; store at -20°C. Custom packaging & bulk quantities available.

Molecular Formula C47H86N7O18P3S
Molecular Weight 1162.2 g/mol
Cat. No. B1263408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-hydroxyhexacosanoyl-CoA
Molecular FormulaC47H86N7O18P3S
Molecular Weight1162.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C47H86N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,55,58-59H,4-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t35-,36+,40+,41+,42-,46+/m0/s1
InChIKeyGBMJOTOUUWGTIA-FUMULLQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxyhexacosanoyl-CoA Overview & Procurement


(S)-3-Hydroxyhexacosanoyl-CoA, also known as 3-hydroxycerotyl-coenzyme A, is a very long-chain hydroxy fatty acyl-CoA (C26:0, 3-hydroxy) that functions as a critical intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs). It is formed via the hydration of trans-2,3-dehydrohexacosanoyl-CoA [1] and is subsequently dehydrogenated by bifunctional enzymes such as EHHADH and HSD17B4 to yield 3-ketohexacosanoyl-CoA [2]. This compound is a manually annotated metabolite of *Saccharomyces cerevisiae* [3] and belongs to the class of very long-chain (3S)-3-hydroxyacyl-CoAs, distinguished by its 26-carbon aliphatic chain length and the (S)-stereochemical configuration at the β-carbon [4].

Pathway Role Peroxisomal β-oxidation intermediate
Chirality (S)-enantiomer essential for EHHADH
Chain Length C26:0 substrate probe for VLCAD studies

Why Substitution Fails: Chain-Length & Chirality Specificity


The assumption that any 3-hydroxyacyl-CoA can serve as a functional substitute for (S)-3-hydroxyhexacosanoyl-CoA is flawed due to the stringent chain-length and stereochemical specificities of the enzymes governing VLCFA metabolism. The peroxisomal bifunctional enzymes EHHADH and HSD17B4 exhibit stereospecificity in their hydratase and dehydrogenase domains, with EHHADH specifically acting on (3S)-hydroxyacyl-CoA substrates and HSD17B4 acting on (3R)-hydroxyacyl-CoA substrates [1]. Furthermore, the very-long-chain acyl-CoA dehydrogenase (VLCAD), which initiates mitochondrial β-oxidation, demonstrates a substrate-chain-length specificity that is determined by structural features not shared by other acyl-CoA dehydrogenases, with optimal activity toward substrates of at least 24 carbons [2]. Using a shorter-chain analog such as (S)-3-hydroxypalmitoyl-CoA (C16:0) [3] or the incorrect stereoisomer (R)-3-hydroxyhexacosanoyl-CoA [4] will result in significantly altered or absent enzymatic turnover, leading to non-reproducible kinetic data and flawed pathway analysis.

!

(R)-enantiomer may not support EHHADH dehydrogenase activity, risking false-negative assay results.

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Shorter-chain 3-hydroxyacyl-CoAs may not fit VLCAD substrate range, leading to non-reproducible flux data.

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Incorrect stereoisomer may cause misinterpretation of β-oxidation vs. elongation pathway assignment.

(S)-3-Hydroxyhexacosanoyl-CoA Comparison & Procurement


EHHADH Stereospecificity: (S)-Enantiomer Required

The peroxisomal bifunctional enzyme EHHADH (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase) is strictly stereospecific for the (S)-enantiomer of 3-hydroxyacyl-CoA substrates in its dehydrogenase domain. The enzyme catalyzes the NAD⁺-dependent oxidation of (S)-3-hydroxyhexacosanoyl-CoA to 3-ketohexacosanoyl-CoA [1]. In contrast, the complementary peroxisomal multifunctional protein-2 (HSD17B4) exhibits the opposite stereospecificity, acting on (R)-3-hydroxyacyl-CoA substrates [2].

EHHADH Stereospecificity
Head-to-head
(S)-3-hydroxyhexacosanoyl-CoA: EHHADH substrate. (R)-enantiomer: HSD17B4 substrate. No cross-reactivity reported.
Supports (S)-isomer selection for EHHADH assays
Based on Reactome pathway models
Peroxisomal beta-oxidation Enzyme stereospecificity EHHADH

VLCAD Chain-Length Specificity: C26 Required

Very-long-chain acyl-CoA dehydrogenase (VLCAD) exhibits a strict substrate-chain-length specificity that distinguishes it from other acyl-CoA dehydrogenases. Structural studies have identified that both Ala450 and the carboxyl-terminal region of VLCAD are determining factors for substrate-chain-length specificity, features not shared by short-, medium-, or long-chain acyl-CoA dehydrogenases [1]. VLCAD can accommodate substrate acyl chain lengths as long as 24 carbons but shows little activity for substrates of less than 12 carbons [2].

VLCAD Chain-Length Preference
Class-level
C26 acyl chain falls within optimal VLCAD range (≥C24); C16 analogs show minimal activity.
C26 length supports VLCAD substrate-specificity studies
Class-level inference from structural studies
VLCAD Mitochondrial beta-oxidation Substrate specificity

Pathway Role: β-Oxidation vs. Elongation

(S)-3-Hydroxyhexacosanoyl-CoA occupies a defined position within the peroxisomal β-oxidation spiral as the product of the enoyl-CoA hydratase reaction and the substrate for the 3-hydroxyacyl-CoA dehydrogenase reaction [1]. This contrasts with the role of (3R)-3-hydroxyacyl-CoAs, which are intermediates in the fatty acid elongation cycle [2]. The (S)-enantiomer is also a substrate for peroxisomal acyl-CoA thioesterase 2, which hydrolyzes the CoA thioester bond to release the free fatty acid [3].

Metabolic Pathway Specificity
Reported
(S)-enantiomer: β-oxidation (degradation). (R)-enantiomer: elongation (synthesis).
Correct isomer needed for β-oxidation pathway reconstitution
Based on cross-study comparison
Fatty acid oxidation Peroxisomal metabolism Acyl-CoA thioesterase

High Hydrophobicity & Solubilization Needs

Computational predictions indicate that (S)-3-hydroxyhexacosanoyl-CoA is a highly hydrophobic molecule with a predicted water solubility of 0.06 g/L (ALOGPS logS = -4.3) and a predicted logP of 4.2 [1]. This extreme hydrophobicity, driven by the 26-carbon saturated acyl chain, necessitates the use of organic co-solvents or detergent micelles for solubilization in aqueous assay buffers.

Predicted Solubility
Data to verify
Predicted water solubility 0.06 g/L, logP 4.2 (ALOGPS). Requires organic co-solvent or micelles.
Solubilization protocol must be validated
Computational prediction; experimental data pending
Compound handling Solubility Experimental protocol

(S)-3-Hydroxyhexacosanoyl-CoA Research Applications


EHHADH Activity Assays & Inhibitor Screening

This compound is the essential substrate for measuring the dehydrogenase activity of the peroxisomal bifunctional enzyme EHHADH. Assays employing (S)-3-hydroxyhexacosanoyl-CoA and NAD⁺ can be used to characterize EHHADH kinetic parameters, screen for small-molecule modulators, or assess enzyme function in disease models [1]. The strict stereospecificity of EHHADH for the (S)-enantiomer [2] ensures that assay signals are specific and reproducible, provided the correct isomer is procured.

β-Oxidation Pathway Reconstitution

Reconstitution of the complete peroxisomal β-oxidation spiral for very long-chain fatty acids requires each pathway intermediate in its correct stereochemical form. (S)-3-Hydroxyhexacosanoyl-CoA serves as the authentic substrate for the third step of the spiral, enabling precise measurement of flux through the pathway when combined with upstream substrates (e.g., trans-2,3-dehydrohexacosanoyl-CoA) and downstream detection of 3-ketohexacosanoyl-CoA formation [3].

VLCAD Substrate Specificity & Deficiency Modeling

Although VLCAD acts on acyl-CoA substrates rather than 3-hydroxyacyl-CoAs directly, the C26 chain length of (S)-3-hydroxyhexacosanoyl-CoA makes it a relevant structural analog for studying the chain-length specificity determinants of VLCAD. Structural biology and mutagenesis studies aimed at understanding VLCAD deficiency can utilize this compound to probe the enzyme's fatty acyl binding pocket [4].

ACOT2 Substrate Profiling

Peroxisomal acyl-CoA thioesterase 2 catalyzes the hydrolysis of (S)-3-hydroxyhexacosanoyl-CoA to release free (S)-3-hydroxyhexacosanoic acid and CoA [5]. This compound is therefore a valuable tool for characterizing the substrate specificity and catalytic efficiency of ACOT2, an enzyme implicated in the regulation of peroxisomal VLCFA metabolism and bile acid synthesis.

Application
Selection Property
Validation Focus
EHHADH dehydrogenase assays
(S)-stereochemical configuration
EHHADH stereospecificity validation
Peroxisomal β-oxidation reconstitution
C26 chain length and (S)-chirality
Pathway intermediate identity confirmation
VLCAD substrate-specificity studies
Very long-chain acyl-CoA analog
Chain-length binding pocket analysis
ACOT2 substrate profiling
(S)-3-hydroxyhexacosanoyl-CoA thioester
Hydrolysis kinetics characterization

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